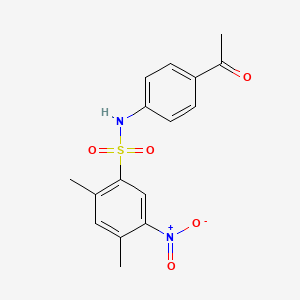
N-(4-acetilfenil)-2,4-dimetil-5-nitrobencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide is a chemical compound. Its structure and properties may be similar to those of other sulfonamides, which are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, sulfonamides are typically synthesized by reacting an amine with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and FT-IR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined experimentally, and the molecular weight can be calculated based on the molecular formula .Mecanismo De Acción
The mechanism of action of ADNBS is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as carbonic anhydrases. Carbonic anhydrases are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting these enzymes, ADNBS may be able to disrupt these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
ADNBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases, which can lead to changes in acid-base balance and carbon dioxide transport. ADNBS has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADNBS has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has potent inhibitory effects on certain enzymes, which can be useful in studying their function. However, ADNBS also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on ADNBS. One area of interest is its potential use as an anti-cancer agent. Further studies could explore its efficacy against different types of cancer and its potential side effects. Another area of interest is its mechanism of action, which is not fully understood. Further studies could explore the molecular interactions between ADNBS and its target enzymes. Finally, ADNBS could be further developed as a tool for studying enzyme function, potentially leading to new insights into physiological processes.
Métodos De Síntesis
ADNBS can be synthesized through a multi-step process that involves the reaction of 4-acetylphenylamine with 2,4-dimethyl-5-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain the final ADNBS compound. The synthesis of ADNBS is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Actividades antimicrobianas
Las sulfonamidas, incluida la N-(4-acetilfenil)-2,4-dimetil-5-nitrobencenosulfonamida, se han sintetizado y evaluado por sus actividades antibacterianas contra Escherichia coli, Pseudomonas aeruginosa y Staphylococcus aureus . La concentración inhibitoria mínima (MIC) se determinó mediante el método de microdilución en caldo . Todos los compuestos preparados exhibieron una actividad antibacteriana significativa contra estas bacterias .
Estudios de acoplamiento molecular
Las propiedades antibacterianas de estos fármacos se estudiaron a fondo utilizando la investigación de acoplamiento molecular . Esto implica la interacción de la molécula del fármaco con la proteína diana para predecir la afinidad de unión y la actividad del fármaco .
Propiedades antifúngicas y herbicidas
Las sulfonamidas se utilizan comúnmente en la agricultura debido a sus propiedades antifúngicas y herbicidas . Pueden inhibir el crecimiento de hongos y malezas, protegiendo así los cultivos .
Agentes anticancerígenos
Las sulfonamidas se han estudiado ampliamente como agentes anticancerígenos . Pueden inhibir el crecimiento de las células cancerosas y tienen aplicaciones terapéuticas potenciales en el tratamiento de varios tipos de cáncer .
Agentes antiinflamatorios
Las sulfonamidas, incluida la this compound, tienen propiedades antiinflamatorias . Pueden inhibir la expresión y las actividades de ciertos mediadores inflamatorios vitales .
Agentes antidepresivos
Las sulfonamidas también se han estudiado por sus posibles efectos antidepresivos . Pueden afectar los niveles de ciertos neurotransmisores en el cerebro, lo que puede ayudar a aliviar los síntomas de la depresión .
Agentes diuréticos
Las sulfonamidas pueden actuar como agentes diuréticos . Pueden aumentar la cantidad de orina producida por los riñones, lo que puede ayudar a eliminar el exceso de líquido del cuerpo .
Inhibidores de la proteasa
Las sulfonamidas pueden actuar como inhibidores de la proteasa . Pueden inhibir la actividad de las proteasas, enzimas que descomponen las proteínas, lo que puede tener diversas aplicaciones terapéuticas .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-10-8-11(2)16(9-15(10)18(20)21)24(22,23)17-14-6-4-13(5-7-14)12(3)19/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWAZPSWPLKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2455377.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea](/img/structure/B2455381.png)
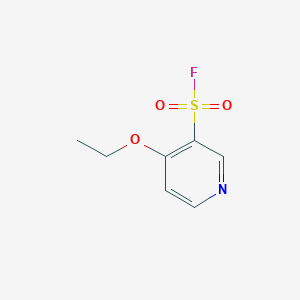
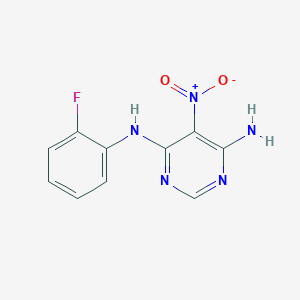

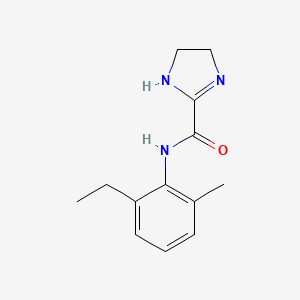
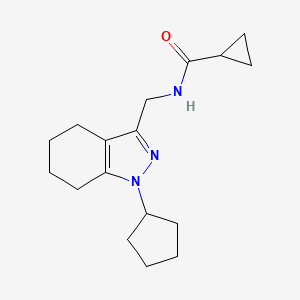
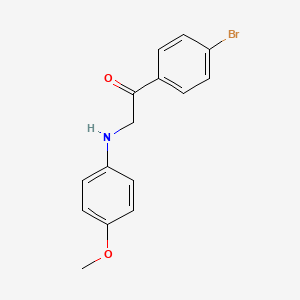
![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)
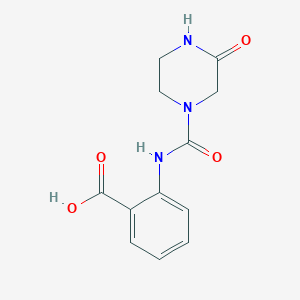

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)
![Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2455399.png)